2-Oxo-1-piperazineacetic acid HCl
Overview
Description
2-Oxo-1-piperazineacetic acid hydrochloride is a synthetic compound with the molecular formula C6H11ClN2O3 and a molecular weight of 194.62 g/mol . It is commonly used in the chemical and pharmaceutical industries as an intermediate in organic synthesis . The compound appears as a white to light yellow solid and is hygroscopic, meaning it readily absorbs moisture from the air .
Scientific Research Applications
2-Oxo-1-piperazineacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxo-1-piperazineacetic acid hydrochloride can be synthesized through various chemical routes. One common method involves the reaction of symmetrical ethylenediaminediacetic acid with concentrated hydrochloric acid in the presence of deionized water . The reaction mixture is typically heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Oxo-1-piperazineacetic acid hydrochloride often involves large-scale synthesis followed by crystallization and purification steps . The compound is then stored under refrigerated conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-piperazineacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other piperazine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxo derivatives, while reduction reactions can produce different piperazine-based compounds .
Mechanism of Action
The mechanism of action of 2-Oxo-1-piperazineacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-piperazineacetic acid: A closely related compound with similar chemical properties.
Ethylenediamine-N,N’-diacetic acid lactam: Another derivative with comparable applications in organic synthesis.
Uniqueness
2-Oxo-1-piperazineacetic acid hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its hygroscopic nature and stability under refrigerated conditions further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(2-oxopiperazin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c9-5-3-7-1-2-8(5)4-6(10)11;/h7H,1-4H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZITXTYAGVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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